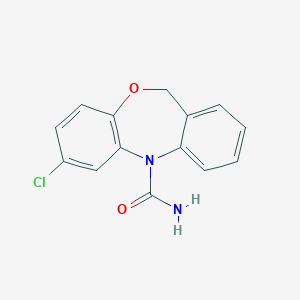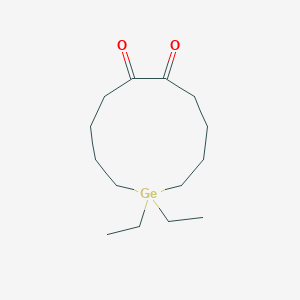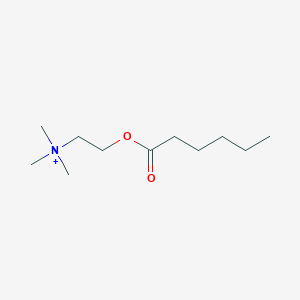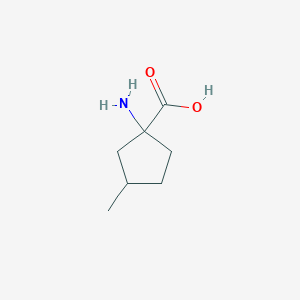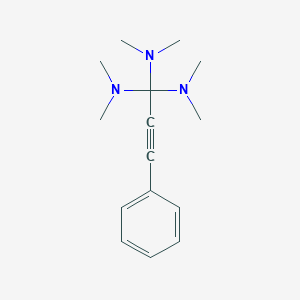
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine, commonly referred to as HMT, is a compound that has been extensively studied for its potential applications in scientific research. HMT is a tertiary amine that is structurally similar to other commonly used amine compounds such as triethylamine and diisopropylamine. However, HMT has unique properties that make it an attractive compound for use in a variety of research applications.
Wirkmechanismus
The exact mechanism of action of HMT is not well understood, but it is believed to function as a Lewis base due to the presence of the tertiary amine functional group. HMT has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of HMT. However, studies have shown that HMT is not toxic to mammalian cells at concentrations up to 1 mM and does not induce significant changes in cellular morphology or viability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMT in scientific research is its ability to form stable complexes with metal ions, making it a useful reagent in coordination chemistry and organic synthesis reactions. HMT is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using HMT is its potential to form explosive peroxides when exposed to air and light, which can pose a safety hazard in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on HMT. One area of interest is the development of new synthetic methods for HMT that are more efficient and environmentally friendly. Another area of research is the investigation of HMT as a potential catalyst for organic reactions, particularly in the area of asymmetric synthesis. Additionally, further studies on the biochemical and physiological effects of HMT could provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
HMT can be synthesized through a variety of methods, including the reaction of 3-phenylpropyne with hexamethylphosphoramide in the presence of a base such as potassium hydroxide. Other methods for synthesizing HMT have been reported in the literature, including the reaction of 3-phenylpropyne with trimethylsilyl azide and the reaction of 1,1,1-trimethylhydrazinium iodide with 3-phenylpropyne.
Wissenschaftliche Forschungsanwendungen
HMT has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of functionalized polymers, and as a stabilizer for radical intermediates. HMT has also been used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
19176-75-1 |
|---|---|
Produktname |
N~1~,N~1~,N'~1~,N'~1~,N''~1~,N''~1~-Hexamethyl-3-phenylprop-2-yne-1,1,1-triamine |
Molekularformel |
C15H23N3 |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
1-N,1-N,1-N',1-N',1-N",1-N"-hexamethyl-3-phenylprop-2-yne-1,1,1-triamine |
InChI |
InChI=1S/C15H23N3/c1-16(2)15(17(3)4,18(5)6)13-12-14-10-8-7-9-11-14/h7-11H,1-6H3 |
InChI-Schlüssel |
HAKYDWPOYCYRCN-UHFFFAOYSA-N |
SMILES |
CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
Kanonische SMILES |
CN(C)C(C#CC1=CC=CC=C1)(N(C)C)N(C)C |
Synonyme |
3,3,3-Tris(dimethylamino)-1-phenyl-1-propyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



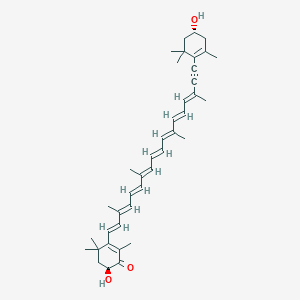

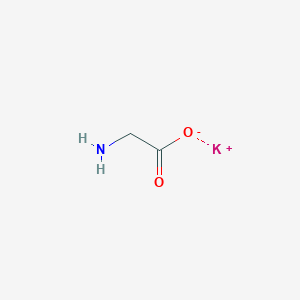
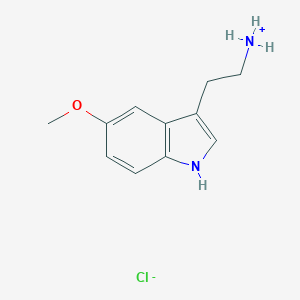
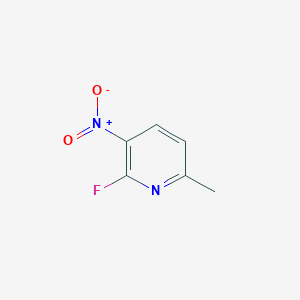

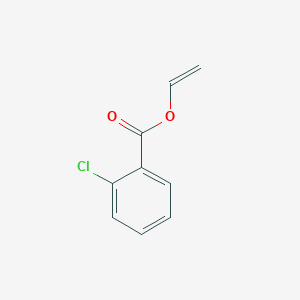
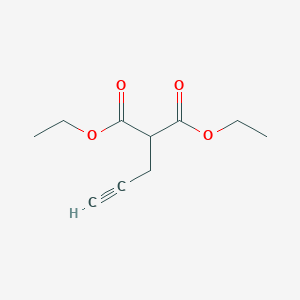
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
